1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride
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Overview
Description
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is an organic compound that belongs to the class of cyclopropanamines. It is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of 4-chloropyridine with cyclopropanamine under specific conditions. One method involves the use of toluene as a solvent and sodium methoxide as a base. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce cyclopropylamines .
Scientific Research Applications
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: This compound belongs to the class of phthalimides and has similar structural features.
4-Acetyl-2-chloropyridine: This compound is a derivative of pyridine with an acetyl group at the 4-position.
Uniqueness
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is unique due to its cyclopropane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11Cl3N2 |
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Molecular Weight |
241.5 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9ClN2.2ClH/c9-6-1-4-11-7(5-6)8(10)2-3-8;;/h1,4-5H,2-3,10H2;2*1H |
InChI Key |
GRBKNGLWKQYKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Cl)N.Cl.Cl |
Origin of Product |
United States |
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